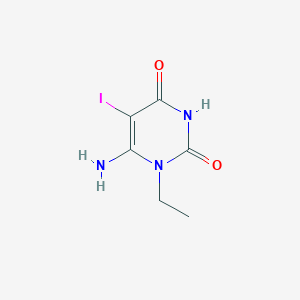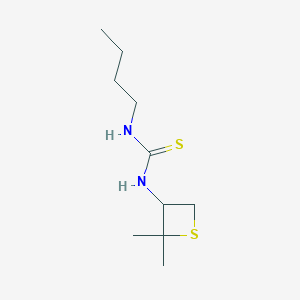![molecular formula C12H20O2 B13014679 3,3,4-Trimethylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13014679.png)
3,3,4-Trimethylbicyclo[2.2.2]octane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4-Trimethylbicyclo[222]octane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a bicyclo[222]octane core with three methyl groups and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4-Trimethylbicyclo[2.2.2]octane-1-carboxylic acid can be achieved through several methods. One notable approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities . Another approach involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,4-Trimethylbicyclo[2.2.2]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction could produce alcohols.
Applications De Recherche Scientifique
3,3,4-Trimethylbicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3,3,4-Trimethylbicyclo[2.2.2]octane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit bacterial enzymes, leading to antibacterial activity . The bicyclic structure allows for unique interactions with biological molecules, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3,3,4-Trimethylbicyclo[2.2.2]octane-1-carboxylic acid is unique due to the presence of three methyl groups on the bicyclic core, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other bicyclo[2.2.2]octane derivatives and contributes to its specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H20O2 |
|---|---|
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
3,3,4-trimethylbicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O2/c1-10(2)8-12(9(13)14)6-4-11(10,3)5-7-12/h4-8H2,1-3H3,(H,13,14) |
Clé InChI |
RNMBQTQFAUUATH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2(CCC1(CC2)C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


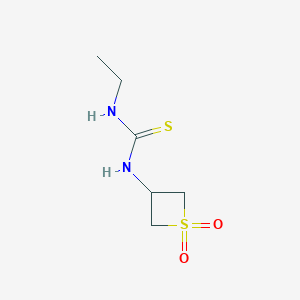
![2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-amine](/img/structure/B13014615.png)
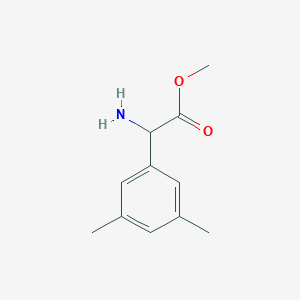
![9-Fluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13014622.png)
![1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone](/img/structure/B13014626.png)
![5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13014632.png)
![2-Azabicyclo[2.2.1]heptan-6-one](/img/structure/B13014633.png)
![6-Benzyl-3-thia-6-azabicyclo[3.1.1]heptane-3,3-dione](/img/structure/B13014635.png)
![2-(2-Aminoethyl)-6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13014638.png)
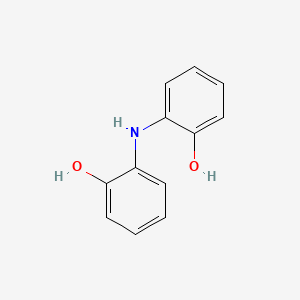
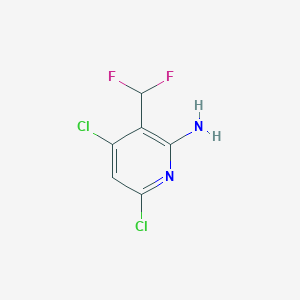
![2-O-tert-butyl 3-O-methyl (3S,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2,3-dicarboxylate](/img/structure/B13014655.png)
